molecular formula C12H11F3N2O B4948939 Fantipyrine CAS No. 5400-63-5

Fantipyrine

Cat. No.: B4948939
CAS No.: 5400-63-5
M. Wt: 256.22 g/mol
InChI Key: QJVDKENFWZFNAQ-UHFFFAOYSA-N
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Description

Fantipyrine, also known as antipyrine, is a synthetic compound belonging to the pyrazolone class. It is primarily known for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. This compound has been used in various medical applications, including the treatment of acute otitis media and as a test agent for studying drug metabolism in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fantipyrine is synthesized through the condensation of phenylhydrazine with ethyl acetoacetate under basic conditions. The resulting intermediate compound, 1-phenyl-3-methylpyrazolone, is then methylated using dimethyl sulfate or methyl iodide . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The intermediate compounds are often purified through recrystallization or distillation techniques before proceeding to the next step of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fantipyrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule, such as the pyrazolone ring and phenyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with potassium permanganate yields pyridazine tetracarboxylic acid, while halogenation results in halogenated derivatives of this compound .

Scientific Research Applications

Fantipyrine has a wide range of scientific research applications across various fields:

Mechanism of Action

Fantipyrine exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1, COX-2, and COX-3) involved in prostaglandin synthesis. By inhibiting these enzymes, this compound increases the pain threshold and reduces fever . The compound acts primarily in the central nervous system, where it modulates pain perception and thermoregulation.

Comparison with Similar Compounds

Fantipyrine is often compared with other pyrazolone derivatives, such as phenazone and aminopyrine. These compounds share similar analgesic and antipyretic properties but differ in their chemical structures and pharmacokinetic profiles . For example:

    Aminopyrine: Aminopyrine is another pyrazolone derivative with analgesic and antipyretic properties.

This compound’s unique chemical structure and properties make it a valuable compound for various scientific and medical applications.

Properties

IUPAC Name

1,5-dimethyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c1-8-6-11(18)17(16(8)2)10-5-3-4-9(7-10)12(13,14)15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVDKENFWZFNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1C)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968826
Record name 1,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5400-63-5
Record name NSC10367
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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